molecular formula C19H18FN3O4S2 B2717793 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 398999-91-2

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2717793
CAS No.: 398999-91-2
M. Wt: 435.49
InChI Key: OJZTWOCGUFRDGL-XUTLUUPISA-N
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Description

(E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a thiazole-derived benzamide compound characterized by its unique structural features:

  • Core structure: A benzo[d]thiazole scaffold substituted with a fluorine atom at position 6 and a methyl group at position 3, forming a thiazol-2(3H)-ylidene tautomer.
  • Stereoelectronic properties: The (E)-configuration stabilizes the imine-like linkage between the thiazole and benzamide, influencing molecular rigidity and binding affinity .

This compound’s design leverages pharmacophores common in bioactive molecules, including thiazoles (noted for antimicrobial and anticancer activity) and sulfonamide groups (associated with enzyme inhibition) .

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-22-16-7-4-14(20)12-17(16)28-19(22)21-18(24)13-2-5-15(6-3-13)29(25,26)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZTWOCGUFRDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[d]thiazole core.
  • A fluorine atom at the 6-position, which is known to enhance biological activity.
  • A morpholinosulfonyl group that contributes to its pharmacological properties.

Molecular Formula

C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S

IUPAC Name

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : The benzo[d]thiazole moiety has shown promise in inhibiting bacterial growth, potentially through disruption of bacterial cell wall synthesis.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)1.48Induction of apoptosis
NCI-H230.49Inhibition of VEGFR-2
MCF-7 (Breast)5.0Cell cycle arrest

The compound exhibited significant cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines, with IC50 values indicating potent antiproliferative effects.

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Lung Cancer Cell Lines : A recent study investigated the effects of this compound on A549 and NCI-H23 cell lines. The results indicated that treatment with concentrations ranging from 0.5 to 10 µM led to significant apoptosis, as evidenced by Annexin V/PI staining assays .
  • Antimicrobial Efficacy : Another research project focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited growth at low concentrations, suggesting its potential use as an antibiotic.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related thiazole-benzamide derivatives, focusing on substituent variations and their physicochemical impacts:

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Spectral Data (IR/NMR) Biological Relevance Reference
Target Compound 6-Fluoro, 3-methyl, 4-(morpholinosulfonyl) ~447.5* Expected C=O (1660–1680 cm⁻¹), S=O (1150 cm⁻¹) Hypothesized enzyme inhibition
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) Allyl, phenyl 320.4 1H-NMR: δ 5.2–5.4 (allyl protons) Anticancer activity
2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2-ylidene)methyl)quinolin-1-ium iodide (4c1) Morpholinopropyl, quinolinium 559.25 HRMS: m/z 559.2526 (M+) Antibacterial
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) Bromophenyl, quinolinyl, octanamide 563.5 13C-NMR: δ 172.1 (C=O) Not specified
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Trifluoromethyl, phenylacetamide 354.3 Patent-based therapeutic claims

Key observations :

Substituent Diversity: The morpholinosulfonyl group in the target compound distinguishes it from simpler alkyl (e.g., allyl in 7c) or aryl (e.g., phenyl in 7c) substituents. Halogenation: The 6-fluoro substituent in the target compound contrasts with bromine in 6e or trifluoromethyl in ’s derivatives. Fluorine’s electronegativity may enhance metabolic stability compared to bulkier halogens .

Spectral Confirmation :

  • IR spectra of analogous compounds confirm C=O stretches (1660–1680 cm⁻¹) and S=O vibrations (~1150 cm⁻¹), consistent with the target’s sulfonamide group .
  • 1H-NMR of morpholine-containing derivatives (e.g., 4c1) shows δ 3.5–3.7 ppm for morpholine protons, a feature expected in the target compound .

Molecular Weight and Bioactivity: The target’s molecular weight (~447.5 g/mol) is intermediate between smaller analogues (e.g., 7c at 320.4 g/mol) and larger quinolinium hybrids (e.g., 4c1 at 559.25 g/mol). Lower molecular weight may improve bioavailability compared to bulky derivatives .

Pharmacological Potential

While direct biological data for the target compound are unavailable, structural parallels suggest:

  • Antibacterial activity : Morpholine and sulfonamide groups in 4c1 and 4c2 () exhibit antibacterial effects via membrane disruption .
  • Enzyme inhibition : Sulfonamides in and thiazoles in target enzymes like carbonic anhydrase or kinases .

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